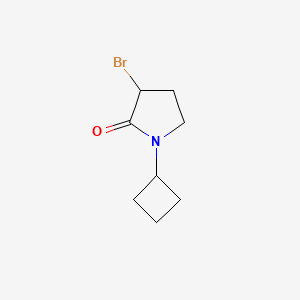

3-Bromo-1-cyclobutylpyrrolidin-2-one

Description

3-Bromo-1-cyclobutylpyrrolidin-2-one is a brominated lactam featuring a pyrrolidin-2-one core substituted with a cyclobutyl group at the nitrogen atom and a bromine atom at the 3-position. Its molecular formula is C₈H₁₂BrNO, with a molecular weight of 218.09 g/mol (calculated).

Properties

IUPAC Name |

3-bromo-1-cyclobutylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHXJUILJIYNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-cyclobutylpyrrolidin-2-one typically involves the bromination of 1-cyclobutylpyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-cyclobutylpyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-cyclobutylpyrrolidin-2-one.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 3-azido-1-cyclobutylpyrrolidin-2-one or 3-thiocyanato-1-cyclobutylpyrrolidin-2-one.

Oxidation: Formation of this compound oxo derivatives.

Reduction: Formation of 1-cyclobutylpyrrolidin-2-one.

Scientific Research Applications

3-Bromo-1-cyclobutylpyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares 3-bromo-1-cyclobutylpyrrolidin-2-one with key analogs based on substituents, molecular weight, and properties:

Key Observations:

- Cycloalkyl vs. Aromatic Substituents : Cyclohexyl and cyclobutyl groups (e.g., ) increase lipophilicity compared to aromatic substituents (e.g., benzyl in ), but aromatic systems enable π-stacking interactions critical for binding in biological targets.

- Lactam vs.

- Bromine Position: Bromine at C3 (pyrrolidinone) vs. C5 (pyridinone in ) affects regioselectivity in reactions such as nucleophilic substitutions.

Physicochemical Properties

- Solubility : The cyclobutyl substituent in the target compound likely reduces aqueous solubility compared to smaller alkyl groups (e.g., isopropyl in ) but improves it relative to aromatic analogs (e.g., 3-methoxybenzyl in ).

- Reactivity: Bromine at C3 in the pyrrolidinone ring is more sterically accessible than in bulkier analogs (e.g., cyclohexyl in ), favoring nucleophilic substitution or cross-coupling reactions.

Biological Activity

3-Bromo-1-cyclobutylpyrrolidin-2-one is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C8H12BrNO. The compound features a pyrrolidinone ring with a bromine atom and a cyclobutyl group, which contributes to its distinct reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H12BrNO |

| Molecular Weight | 218.09 g/mol |

| IUPAC Name | This compound |

| InChI Key | QOHXJUILJIYNTK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the bromination of 1-cyclobutylpyrrolidin-2-one using bromine or N-bromosuccinimide (NBS) in dichloromethane at room temperature. This method allows for the selective introduction of the bromine atom into the pyrrolidinone structure, which is crucial for its subsequent biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom facilitates halogen bonding, enhancing the compound's binding affinity to proteins or enzymes. The cyclobutyl group adds steric hindrance, influencing the compound's conformation and its interactions within biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

1. Antimicrobial Activity

Studies have indicated that compounds with halogen substitutions often exhibit enhanced antimicrobial properties. Preliminary tests suggest that this compound may possess activity against certain bacterial strains, although further studies are needed to quantify this effect.

2. Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, research has explored its potential neuropharmacological effects. Initial findings suggest that it may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.

3. Drug Development

As an intermediate in organic synthesis, this compound is being investigated for its potential as a precursor in drug development, particularly in creating novel therapeutic agents targeting neurological disorders.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Case Study 1: Antimicrobial Testing

A study evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition at higher concentrations, warranting further investigation into its mechanism of action and potential as an antimicrobial agent. -

Case Study 2: Neuropharmacological Screening

In a behavioral study on rodents, administration of the compound showed altered locomotor activity, suggesting possible central nervous system effects. This aligns with observations from similar compounds in its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.